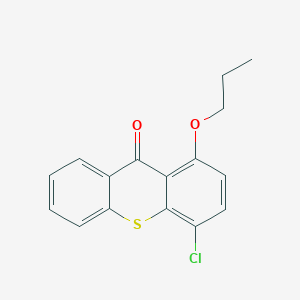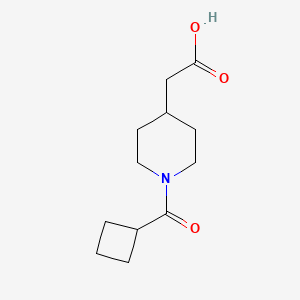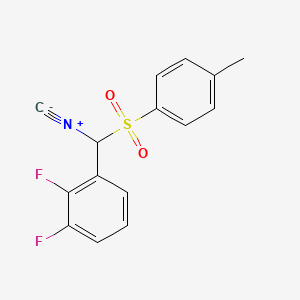![molecular formula C11H11F3O3 B1393392 3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid CAS No. 1017779-11-1](/img/structure/B1393392.png)
3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid” is a chemical compound with the molecular weight of 248.2 . It has a boiling point of 63-69°C . The IUPAC name for this compound is 3-[2-methoxy-5-(trifluoromethyl)phenyl]propanoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11F3O3/c1-17-9-4-3-8 (11 (12,13)14)6-7 (9)2-5-10 (15)16/h3-4,6H,2,5H2,1H3, (H,15,16) . This compound contains a total of 28 bonds, including 17 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, and 6 aromatic bonds . It also features 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aromatic ether .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a boiling point of 63-69°C . The compound is stable under normal temperatures and pressures .
Scientific Research Applications
Chiral Resolution and Analytical Properties
Research has been conducted on chiral resolution and the determination of absolute configuration for compounds structurally similar to 3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid. For instance, studies have optimized the chiral resolution of racemic 2-hydroxy-3-methoxy-3,3-diphenyl-propionic acid to obtain its single S-isomer, indicating potential applications in industrial production due to its simplicity and cost-effectiveness (Wei Hui-qian, 2015). Similarly, 2-Methoxy-2-(9-phenanthryl)propionic acid was synthesized and characterized as a novel chiral resolving agent, further exemplifying the importance of such compounds in analytical applications (Akio Ichikawa, Ono, & Harada, 2003).
Synthesis and Characterization of Derivatives
The chemical reactivity and potential for derivatization of compounds like this compound have been explored in various studies. For instance, meglumine sulfate-catalyzed one-pot green synthesis has been employed to create a new series of substituted diethyl(((2-methoxy-5-(trifluoromethyl)phenyl)amino)(phenyl)methyl)phosphonates, highlighting the compound's versatility in synthesizing novel derivatives with potential antioxidant activity (Sreekanth Tellamekala et al., 2019).
Molecular Structure Analysis
The structural analysis of molecular compounds related to this compound has provided insights into their molecular conformations and intermolecular interactions. Studies like the structure determination of 3-phenylpropionic acid and its derivatives have contributed to understanding the nature of these interactions, which is crucial for their potential applications in various fields (U. Das et al., 2012).
Safety and Hazards
This compound may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, rinse immediately with plenty of water .
properties
IUPAC Name |
3-[2-methoxy-5-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-17-9-4-3-8(11(12,13)14)6-7(9)2-5-10(15)16/h3-4,6H,2,5H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAOQVAYYRNIFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901229820 |
Source


|
| Record name | 2-Methoxy-5-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901229820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017779-11-1 |
Source


|
| Record name | 2-Methoxy-5-(trifluoromethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901229820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1393310.png)


![3-[(4-Methylbenzyl)oxy]azetidine](/img/structure/B1393313.png)
![4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1393315.png)
![Sodium hydroxy(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)methanesulfonate](/img/structure/B1393316.png)
![3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/structure/B1393318.png)
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B1393320.png)


![3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1393326.png)


